molecular formula C22H38OSi2 B181703 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane CAS No. 198570-39-7

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane

Cat. No. B181703
CAS RN: 198570-39-7
M. Wt: 374.7 g/mol
InChI Key: UWRFNCCYPBVADT-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is a type of siloxane derivative. It is used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .


Synthesis Analysis

This compound is a mixture of endo and exo . It is used as an intermediate for preparing other organosilicon compounds .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .


Physical And Chemical Properties Analysis

The boiling point of this compound is 272-303 °C (lit.), and its density is 0.944 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.483 (lit.) .

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has been studied for its potential applications in organic synthesis, catalysis, and materials science. It has been used as a model compound for studying the reactivity of silicon-containing molecules in organic synthesis. It has also been used as a precursor in the synthesis of organosilicon polymers, and as a catalyst for a variety of reactions. In addition, this compound has been studied for its potential applications in biochemistry, pharmacology, and medicine.

Mechanism of Action

The reactivity of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is due to its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows this compound to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows this compound to form complexes with other molecules, such as metal ions, which can further enhance its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and pharmacology. It has been found to have anti-inflammatory and antioxidant properties, and has been shown to protect cells from oxidative damage. In addition, this compound has been found to inhibit the growth of certain cancer cells, and to reduce the formation of certain toxins.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in laboratory experiments is its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows this compound to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows this compound to form complexes with other molecules, such as metal ions, which can further enhance its reactivity. However, this compound is not very soluble in organic solvents, and is not very stable in air.

Future Directions

1. Further research into the potential applications of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in biochemistry and pharmacology, such as its use as an anti-inflammatory and antioxidant agent.
2. Development of new synthesis methods for this compound and other organosilicon compounds.
3. Investigation of the potential of this compound as a catalyst for a variety of reactions.
4. Development of new materials based on this compound and other organosilicon compounds.
5. Exploration of the potential of this compound as a fuel additive.
6. Investigation of the potential of this compound as a lubricant.
7. Development of new methods for the production of this compound.
8. Investigation of the potential of this compound as an additive for food and beverages.
9. Development of new methods for the purification of this compound.
10. Investigation of the potential of this compound as a precursor for the synthesis of other organosilicon compounds.

Synthesis Methods

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can be synthesized by a two-step reaction involving the condensation of 1,3-dichlorosilane with a norbornene derivative in the presence of a base. In the first step, 1,3-dichlorosilane is reacted with 5-norbornene-2-yl ethyl ether in the presence of a base, such as potassium tert-butoxide, to yield a mixture of this compound and 1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]dichlorosilane. The second step involves the reaction of the mixture with a base, such as sodium hydroxide, to convert the dichlorosilane to this compound.

Safety and Hazards

This compound is classified as a combustible liquid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRFNCCYPBVADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404774
Record name 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198570-39-7
Record name 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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